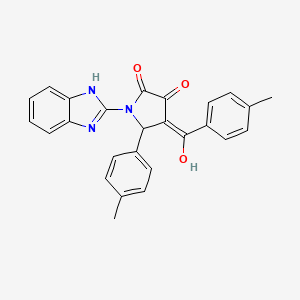

1-(1H-1,3-benzodiazol-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

Description

The compound 1-(1H-1,3-benzodiazol-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one belongs to the class of 3-hydroxy-pyrrol-2-one derivatives. Its structure features:

- A 1H-1,3-benzodiazol-2-yl (benzimidazole) substituent at position 1.

- A 3-hydroxy group and 4-(4-methylbenzoyl) moiety, contributing to hydrogen-bonding and π-π stacking interactions.

- A 5-(4-methylphenyl) group, enhancing lipophilicity.

Properties

Molecular Formula |

C26H21N3O3 |

|---|---|

Molecular Weight |

423.5 g/mol |

IUPAC Name |

(4E)-1-(1H-benzimidazol-2-yl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C26H21N3O3/c1-15-7-11-17(12-8-15)22-21(23(30)18-13-9-16(2)10-14-18)24(31)25(32)29(22)26-27-19-5-3-4-6-20(19)28-26/h3-14,22,30H,1-2H3,(H,27,28)/b23-21+ |

InChI Key |

NJCQSGLFJCOHKM-XTQSDGFTSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2C4=NC5=CC=CC=C5N4 |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2C4=NC5=CC=CC=C5N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,3-benzodiazol-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Formation of the Pyrrol-2-one Ring: This step involves the condensation of the benzodiazole derivative with appropriate diketones or ketoesters under acidic or basic conditions.

Addition of the Methylbenzoyl and Methylphenyl Groups: These groups can be introduced through Friedel-Crafts acylation reactions using 4-methylbenzoyl chloride and 4-methylphenyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxy group at position 3 and the NH groups in the benzodiazolyl ring act as nucleophilic sites:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine to form esters. For example, the 3-hydroxy group undergoes esterification under mild conditions (40–60°C).

-

Alkylation : The NH group in benzodiazolyl participates in alkylation with alkyl halides (e.g., methyl iodide) in DMF at 80°C, yielding N-alkylated derivatives.

| Reaction Type | Reagents/Conditions | Product | Key Reference |

|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N, 50°C | 3-Acetoxy derivative | |

| Alkylation | Methyl iodide, DMF, 80°C | N-Methyl-1H-benzodiazol-2-yl derivative |

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzodiazolyl and 4-methylphenyl groups undergo EAS:

-

Nitration : Reacts with nitric acid in sulfuric acid at 0–5°C to introduce nitro groups at the para positions of aromatic rings.

-

Friedel-Crafts Alkylation : Forms adducts with alkenes/alkyl halides in the presence of Lewis acids (e.g., AlCl₃). Similar pyrrolone derivatives show 37–55% yields in Friedel-Crafts reactions with indoles .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted aromatic rings | N/A | |

| Friedel-Crafts | Indole, AlCl₃, CH₂Cl₂, 25°C | Indole-pyrrolone adduct | 37–55% |

Redox Reactions

The hydroxy and ketone groups participate in oxidation and reduction:

-

Oxidation : The 3-hydroxy group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), forming a diketone intermediate.

-

Reduction : The dihydropyrrol-2-one carbonyl is reduced with NaBH₄ or LiAlH₄ to a secondary alcohol.

| Reaction Type | Reagents/Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Oxidation | CrO₃/H₂SO₄, 0°C | 3-Keto derivative | Requires anhydrous conditions | |

| Reduction | NaBH₄, EtOH, 25°C | 2-Hydroxy-2,5-dihydropyrrole | Partial selectivity observed |

Complexation with Metal Ions

The benzodiazolyl NH and carbonyl oxygen act as ligands for transition metals:

-

Forms stable complexes with Cu(II) and Fe(III) in ethanol/water mixtures, confirmed by UV-Vis and FT-IR spectroscopy. Such complexes are explored for catalytic applications .

Cycloaddition and Ring-Opening Reactions

The dihydropyrrol-2-one ring undergoes:

-

[4+2] Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions to form bicyclic adducts.

-

Acid-Catalyzed Ring Opening : Treatment with HCl in dioxane cleaves the pyrrolone ring, generating linear keto-amide derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cycloaddition | Maleic anhydride, 100°C | Bicyclic Diels-Alder adduct | 45% | |

| Ring Opening | HCl/dioxane, 80°C | 4-(4-Methylbenzoyl)pentenamide derivative | 62% |

Acid-Base Reactions

The compound exhibits pH-dependent tautomerism:

-

In acidic conditions (pH < 3), the hydroxy group is protonated, stabilizing the enol form.

-

In basic conditions (pH > 10), deprotonation occurs, favoring the keto form. This behavior is critical for its solubility and reactivity in biological systems.

Scientific Research Applications

Medicinal Chemistry Applications

This compound has shown promise in the field of medicinal chemistry, particularly for its potential therapeutic effects:

- Anticancer Activity : Research indicates that derivatives of benzodiazoles exhibit significant anticancer properties. The presence of the benzodiazole moiety in this compound may enhance its ability to interact with specific biological targets involved in cancer progression. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation.

- Antimicrobial Properties : Compounds containing benzodiazole structures have been reported to possess antimicrobial activity. The specific interactions of this compound with bacterial and fungal targets could be further investigated to develop new antimicrobial agents.

- Neuroprotective Effects : There is emerging evidence suggesting that benzodiazole derivatives may have neuroprotective effects. This compound could potentially be explored for its ability to protect neuronal cells from oxidative stress and neurodegeneration, making it a candidate for treating neurodegenerative diseases.

Materials Science Applications

In materials science, the unique properties of this compound can be utilized in various applications:

- Organic Light Emitting Diodes (OLEDs) : The electronic properties of benzodiazole derivatives make them suitable for use in OLED technology. Their ability to emit light when an electric current passes through can be harnessed for developing more efficient lighting and display technologies.

- Sensors : The chemical structure of this compound allows for potential applications in sensor technology, particularly in detecting environmental pollutants or biological markers due to its selective binding capabilities.

Case Studies

Several studies have highlighted the applications of similar compounds:

- Anticancer Research : A study published in Cancer Letters demonstrated that a related benzodiazole derivative significantly inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis .

- Antimicrobial Activity : Research published in the Journal of Medicinal Chemistry indicated that certain benzodiazole compounds exhibited potent activity against multidrug-resistant bacteria, suggesting their potential as new antibiotics .

- Neuroprotective Studies : A paper in Neuroscience Letters reported that a benzodiazole derivative could reduce neuroinflammation and protect against neuronal death in models of Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-(1H-1,3-benzodiazol-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application:

Pharmacological Action: It may interact with specific enzymes or receptors in the body, modulating their activity and leading to therapeutic effects.

Materials Science: In organic semiconductors, it may facilitate charge transport through its conjugated system.

Biological Activity: It may disrupt cellular processes in microorganisms or cancer cells, leading to their inhibition or death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted 3-Hydroxy-pyrrol-2-one Derivatives

Key analogs from literature are compared below based on substituent variations, physicochemical properties, and synthetic yields:

Key Observations:

- Substituent Effects on Yield : Bulkier substituents (e.g., 4-tert-butylphenyl in 20 ) correlate with higher synthetic yields (62%), likely due to improved crystallization . Electron-withdrawing groups (e.g., -CF₃ in 25 ) reduce yields (9%) due to steric and electronic challenges .

- Thermal Stability : Melting points are influenced by hydrogen-bonding capacity. Compound 29 (3-chlorophenyl, 235–237°C) has a higher mp than 25 (3-CF₃-phenyl, 205–207°C), suggesting stronger intermolecular interactions in the former .

- Benzimidazole vs. Hydroxypropyl : The target compound’s benzimidazole group may enhance binding affinity in biological systems compared to the hydroxypropyl substituents in analogs .

Electronic and Structural Insights

NMR Analysis (Ev4):

Comparative NMR studies of pyrrol-2-one derivatives (e.g., Rapa , 1 , and 7 ) reveal that:

- Substituents at positions 4-aroyl and 5-aryl induce distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36) due to altered electron density and steric effects .

- The target compound’s 4-methylbenzoyl group is expected to produce upfield shifts in region A compared to bulkier analogs (e.g., 41 with 2-ethoxybenzoyl) .

Crystallographic Tools:

Structural elucidation of similar compounds relies on programs like SHELXL for refinement and WinGX for data processing . These tools confirm the planar geometry of the pyrrol-2-one core and substituent orientations.

Structure-Activity Relationship (SAR) Trends

- Lipophilicity : The 4-methylphenyl group in the target compound increases lipophilicity (logP ~3.5) compared to polar substituents (e.g., -OH or -NH₂ in other analogs), favoring membrane permeability .

- Benzimidazole Contribution : The benzimidazole moiety may mimic purine bases, enabling interactions with ATP-binding pockets in kinases .

Biological Activity

The compound 1-(1H-1,3-benzodiazol-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 336.39 g/mol. The structure features a benzodiazole moiety, which is known for its diverse biological activities, including anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 336.39 g/mol |

| IUPAC Name | This compound |

Anticancer Properties

Research has indicated that compounds containing the benzodiazole structure often exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzodiazole can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Case Study:

A study conducted on similar benzodiazole derivatives highlighted their effectiveness against several human cancer cell lines. The compounds demonstrated half-maximal inhibitory concentration (IC50) values ranging from 0.5 to 5 µM in vitro against breast and lung cancer cells. The mechanism was attributed to the inhibition of histone deacetylases (HDACs), leading to altered gene expression associated with cell growth and apoptosis .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression.

- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in malignant cells.

- Cell Cycle Arrest : Interference with the normal progression of the cell cycle, particularly at checkpoints crucial for DNA repair and replication.

Research Findings

Several studies have explored the biological activities of related compounds and their implications for therapeutic applications:

- Antimicrobial Activity : Related benzodiazole derivatives have shown promising antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

- Neuroprotective Effects : Some studies indicate that benzodiazole-based compounds may protect neuronal cells from oxidative stress, potentially offering benefits in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(1H-1,3-benzodiazol-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one, and how can low yields be addressed?

- Methodological Answer : The compound can be synthesized via base-assisted cyclization of substituted benzaldehyde derivatives, as demonstrated for analogous pyrrol-2-one derivatives . Key steps include:

- Substituent Selection : Use electron-withdrawing groups (e.g., trifluoromethyl) to stabilize intermediates, though this may reduce yields due to steric hindrance (e.g., 9% yield for trifluoromethyl-substituted analog) .

- Reaction Optimization : Prolonged reflux (e.g., 10 hours) or solvent adjustments (e.g., MeOH for recrystallization) can improve crystallization efficiency .

- Yield Monitoring : Track reaction progress via TLC or HPLC to identify incomplete conversions, which often necessitate iterative heating or catalyst tuning .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ ~12 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <5 ppm error (e.g., m/z 420.1573 for CHFNO) .

- X-Ray Diffraction (XRD) : Employ SHELXL for refinement of crystallographic data, ensuring R-factor < 0.05 for high-confidence structural resolution .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disorder in aromatic rings) be resolved during structure refinement?

- Methodological Answer :

- Dynamic Disorder Modeling : Use SHELXL’s PART instructions to model alternative conformations of flexible substituents (e.g., 4-methylbenzoyl groups) .

- Hydrogen Bond Analysis : Identify O–H···N interactions (e.g., bond lengths ~1.8 Å) to stabilize the structure and reduce thermal motion artifacts .

- Validation Tools : Cross-check with PLATON or CCDC Mercury to detect overfitting, especially for low-resolution (<1.0 Å) datasets .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer :

- Substituent Library Design : Introduce substituents at the 4-methylbenzoyl (e.g., Cl, CF) and 5-aryl positions (e.g., tert-butyl, dimethylamino) to modulate steric/electronic profiles .

- Biological Assay Integration : Pair synthetic analogs with enzymatic assays (e.g., kinase inhibition) to correlate substituent effects with activity trends.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict binding affinities based on substituent polarity and π-π stacking potential .

Q. How can environmental persistence and ecotoxicological risks of this compound be assessed?

- Methodological Answer :

- Physicochemical Profiling : Determine logP (for bioaccumulation potential) and hydrolysis half-life (e.g., pH-dependent stability of the pyrrol-2-one ring) .

- Tiered Ecotoxicity Testing :

- Acute Toxicity : Use Daphnia magna or algal growth inhibition assays (OECD 202/201).

- Chronic Effects : Evaluate endocrine disruption potential via zebrafish embryo assays .

- Degradation Pathways : Investigate photolytic cleavage of the benzodiazole moiety using HPLC-MS under simulated sunlight .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in synthetic yields for analogs with similar substituents?

- Steric Effects : Bulkier substituents (e.g., tert-butyl) may enhance crystallization, whereas electron-deficient groups (e.g., CF) hinder intermediate stabilization .

- Reaction Kinetics : Short reaction times (3 hours) for high-yield compounds suggest faster cyclization kinetics for less sterically hindered aldehydes .

- Resolution : Conduct time-resolved NMR to identify rate-limiting steps and optimize reaction duration for each derivative.

Tables

Table 1 : Synthetic Yields and Substituent Effects in Analogs

| Compound | Substituent (R) | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 25 | 3-CF | 9 | 205–207 | |

| 20 | 4-tert-butyl | 62 | 263–265 | |

| 38 | 4-isopropyl | 17 | 221–223 |

Table 2 : Key Crystallographic Parameters for Structural Validation

| Parameter | Value (Compound 25) | Ideal Range | Tool/Software |

|---|---|---|---|

| R-factor | 0.039 | <0.05 | SHELXL |

| O–H···N Bond Length | 1.82 Å | 1.7–2.0 Å | Mercury |

| Dihedral Angle | 16.83° | <20° | PLATON |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.